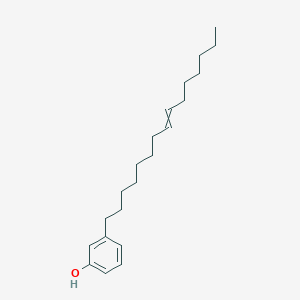

3-Pentadec-8-enylphenol

説明

Cashew nutshell liquid is a dark reddish-brown oil extracted from the pericarp of the cashew nut. It is a by-product of the cashew industry and is known for its high phenolic content, which includes compounds such as cardanol, cardol, and anacardic acid . This liquid has gained attention due to its diverse applications, especially as a renewable and versatile product in various industries.

準備方法

Synthetic Routes and Reaction Conditions: Cashew nutshell liquid can be extracted using several methods:

Thermal Extraction: This involves heating the cashew shells to release the liquid.

Mechanical Extraction: This method uses mechanical pressure to extract the liquid from the shells.

Industrial Production Methods:

Open Pan Roasting: The cashew shells are roasted in an open pan to extract the liquid.

Drum Roasting: This method involves roasting the shells in a rotating drum.

Hot Oil Roasting: The shells are roasted in hot oil to extract the liquid.

化学反応の分析

Cashew nutshell liquid undergoes various chemical reactions due to its phenolic compounds:

Oxidation: The phenolic compounds in the liquid can undergo oxidation reactions.

Reduction: These compounds can also be reduced under certain conditions.

Substitution: The aromatic rings in the phenolic compounds can undergo substitution reactions.

Common Reagents and Conditions:

Mannich Reactions: These reactions involve the use of formaldehyde and amines.

Polycondensation: This involves the reaction of phenolic compounds with aldehydes.

Benzoxazine Formation: This reaction occurs with phenolic compounds and amines.

Major Products Formed:

3-(Non-8-enyl)phenol: This product is formed via ethenolysis and distillation of cardanol or anacardic acid.

科学的研究の応用

Cashew nutshell liquid has a wide range of applications in various fields:

Chemistry: It is used as a renewable feedstock for the development of functional products.

Biology: The phenolic compounds in the liquid have been studied for their antibacterial properties.

Medicine: The liquid has been used in traditional medicine for skin treatments.

Industry: It is used in the production of coatings, adhesives, and surfactants.

作用機序

The phenolic compounds in cashew nutshell liquid exert their effects through various mechanisms:

生物活性

3-Pentadec-8-enylphenol, commonly referred to as cardanol monoene, is a phenolic compound derived from cashew nut shell liquid (CNSL). This compound has garnered attention in scientific research due to its diverse biological activities, including antioxidant, anti-cancer, and antimicrobial properties. This article explores the biological activity of this compound, highlighting key research findings, case studies, and potential applications.

- Molecular Formula : C21H34O

- Molecular Weight : 302.49 g/mol

- Density : 0.919 g/cm³

- Boiling Point : 435.4°C

- Flash Point : 196.6°C

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress and damage. Studies have shown that this compound can scavenge reactive oxygen species (ROS), thereby reducing cellular damage linked to various diseases, including cancer .

2. Anti-Cancer Activity

Research indicates that this compound has potent anti-cancer effects, particularly against melanoma cells. It induces apoptosis (programmed cell death) in human melanoma cell lines by activating mitochondria-associated pathways. The mechanism involves the generation of ROS, leading to the intrinsic apoptotic pathway .

Case Study : A study published in the Journal of Agricultural and Food Chemistry demonstrated that treatment with cardanol monoene resulted in significant inhibition of cell proliferation in the M14 melanoma cell line, with an IC50 value indicating effective dose levels .

3. Anti-Tyrosinase Activity

The compound also exhibits anti-tyrosinase activity, making it a potential candidate for skin lightening applications. Tyrosinase is a key enzyme in melanin production; thus, its inhibition can help reduce pigmentation disorders. Cardanol monoene has shown reversible inhibition of tyrosinase with an IC50 value of 56 µM in vitro .

4. Antimicrobial Properties

Cardanol monoene demonstrates antimicrobial activity against various pathogens. When combined with metal ions, it can form complexes that inhibit biofilm formation by uropathogenic E. coli, suggesting its potential as an anti-biofilm agent. This property is particularly relevant in treating infections where biofilms present significant challenges.

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared to other phenolic compounds derived from CNSL:

| Compound | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| Cardanol | Phenolic lipid | Contains multiple unsaturated bonds | Antioxidant, antimicrobial |

| Anacardic acid | Phenolic lipid | Contains carboxylic acid functionality | Anti-inflammatory |

| Saturated cardanol | Saturated phenolic | Lacks unsaturation; more stable | Limited biological activity |

| Cardanols (various) | Phenolic lipids | Varying degrees of saturation and chain length | Diverse biological activities |

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Activation of mitochondrial pathways leading to programmed cell death in cancer cells.

- Enzymatic Inhibition : Reversible inhibition of tyrosinase affecting melanin synthesis.

- Antioxidant Activity : Scavenging of ROS contributing to cellular protection.

特性

IUPAC Name |

3-pentadec-8-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h7-8,15,17-19,22H,2-6,9-14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKVIMNNMLKUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287455 | |

| Record name | Phenol, 3-(8-pentadecenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cashew, nutshell liq. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

8007-24-7, 52302-99-5 | |

| Record name | Cashew, nutshell liq. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-(8-pentadecenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cashew, nutshell liq. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cashew (Anacardium occidentale) Nutshell Extract, Decarboxylated, Distilled | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。